molecular formula C21H21NO2 B11403546 N-(furan-2-ylmethyl)-4-methyl-N-(4-methylbenzyl)benzamide

N-(furan-2-ylmethyl)-4-methyl-N-(4-methylbenzyl)benzamide

Cat. No.: B11403546
M. Wt: 319.4 g/mol
InChI Key: YPOSJWPDLRTXFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(FURAN-2-YL)METHYL]-4-METHYL-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE is a synthetic organic compound that features a benzamide core substituted with furan and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-4-METHYL-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Furan Group: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the benzamide.

    Final Assembly: The final compound is obtained by reacting the intermediate with 4-methylbenzylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-4-METHYL-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-4-METHYL-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-4-METHYL-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The furan ring can interact with enzyme active sites, while the benzamide core can form hydrogen bonds with biological macromolecules. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(FURAN-2-YLMETHYL)-4-METHYLBENZAMIDE: Lacks the additional methylphenyl group.

    N-(THIOPHEN-2-YLMETHYL)-4-METHYL-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE: Contains a thiophene ring instead of a furan ring.

Uniqueness

N-[(FURAN-2-YL)METHYL]-4-METHYL-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE is unique due to the presence of both furan and methylphenyl groups, which can provide distinct electronic and steric properties. These features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-methyl-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C21H21NO2/c1-16-5-9-18(10-6-16)14-22(15-20-4-3-13-24-20)21(23)19-11-7-17(2)8-12-19/h3-13H,14-15H2,1-2H3

InChI Key

YPOSJWPDLRTXFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.